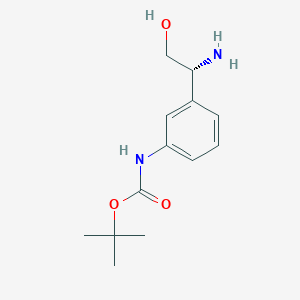

Tert-butyl (R)-(3-(1-amino-2-hydroxyethyl)phenyl)carbamate

Description

Tert-butyl (R)-(3-(1-amino-2-hydroxyethyl)phenyl)carbamate is a chiral carbamate derivative featuring a tert-butyloxycarbonyl (Boc) protecting group attached to an aromatic ring substituted with a 1-amino-2-hydroxyethyl moiety. The Boc group is widely employed in organic synthesis to protect amines, enabling selective reactivity in multi-step syntheses. The (R)-configuration of the amino-hydroxyethyl side chain introduces stereochemical specificity, which may influence biological activity or molecular interactions.

Properties

Molecular Formula |

C13H20N2O3 |

|---|---|

Molecular Weight |

252.31 g/mol |

IUPAC Name |

tert-butyl N-[3-[(1R)-1-amino-2-hydroxyethyl]phenyl]carbamate |

InChI |

InChI=1S/C13H20N2O3/c1-13(2,3)18-12(17)15-10-6-4-5-9(7-10)11(14)8-16/h4-7,11,16H,8,14H2,1-3H3,(H,15,17)/t11-/m0/s1 |

InChI Key |

AINUYRZOJOEQHC-NSHDSACASA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)NC1=CC=CC(=C1)[C@H](CO)N |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=CC(=C1)C(CO)N |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Initial Protection

A common starting material is 1-(2-aminophenyl)ethanone, which undergoes amine protection using tert-butyl dicarbonate to form tert-butyl (2-acetylphenyl)carbamate. This step is crucial to prevent side reactions during subsequent transformations.

Table 1: Optimization of Amine Protection Reaction

The use of DMAP (4-dimethylaminopyridine) as an additive in tetrahydrofuran under reflux conditions provides the best yield (~67%) for the protected carbamate intermediate.

Reduction to Hydroxyethyl Carbamate

The ketone group in the protected intermediate is reduced using sodium borohydride (NaBH4), yielding racemic tert-butyl 2-(1-hydroxyethyl)phenylcarbamate in high yield (84%).

Carbamate Derivative Formation

Further acetylation of the hydroxy group with acetic anhydride produces the acylated derivative with a 92% yield, facilitating subsequent enzymatic resolution.

Enzymatic Kinetic Resolution (EKR)

The racemic hydroxyethyl carbamate undergoes enzymatic kinetic resolution catalyzed by lipases to obtain the optically pure (R)- and (S)-enantiomers.

Lipase Screening and Reaction Conditions

A panel of 12 lipases was evaluated for transesterification of the racemic carbamate with vinyl acetate in hexane at 35 °C. The key parameters measured were conversion (c), enantiomeric excess (ee) of substrates and products, and enantiomeric ratio (E), which indicates selectivity.

Table 2: Lipase Screening for Kinetic Resolution

| Entry | Lipase | Time (h) | Conversion (%) | ee (%) (S)-substrate | ee (%) (R)-product | E (Enantiomeric Ratio) |

|---|---|---|---|---|---|---|

| 1 | Candida antarctica (Novozym® 435) | 12 | 47 | 88 | >99 | >200 |

| 2 | Candida antarctica (Novozym® 435) | 24 | 50 | >99 | >99 | >200 |

| 3 | Candida antarctica (Novozym® 435) | 48 | 51 | >99 | 95 | >200 |

| 4 | Pseudomonas cepacia (ceramics) | 12 | 33 | 49 | >99 | >200 |

| 5 | Pseudomonas cepacia (ceramics) | 24 | 44 | 77 | >99 | >200 |

| 6 | Pseudomonas cepacia (ceramics) | 48 | 49 | 95 | >99 | >200 |

Candida antarctica lipase B (CAL-B) immobilized on acrylic resin (Novozym® 435) demonstrated the highest enantioselectivity and conversion, achieving >99% ee for both enantiomers at 24 hours with an enantiomeric ratio exceeding 200, indicating excellent selectivity.

Mechanism and Outcome

The enzymatic process involves selective transesterification of one enantiomer, leaving the other unreacted, thus enabling separation. The (R)-enantiomer of tert-butyl (3-(1-amino-2-hydroxyethyl)phenyl)carbamate can be isolated with high optical purity, suitable for further synthetic applications such as the preparation of organoselenium and organotellurium compounds.

Alternative Chemical Synthesis via Carbamate Derivatives

A patent (CN102020589B) describes a method starting from N-BOC-D-serine, involving formation of a mixed acid anhydride with isobutyl chlorocarbonate and subsequent condensation with benzylamine in anhydrous ethyl acetate. This method yields the tert-butyl carbamate derivative with high yield (~93%) and purity.

- Formation of mixed acid anhydride from N-BOC-D-serine and isobutyl chlorocarbonate using N-methylmorpholine as acid-binding agent.

- Condensation with benzylamine under controlled temperature (0–15 °C).

- Purification via extraction, washing, and crystallization using hexane/ethyl acetate solvent system.

Subsequent methylation steps with methyl sulfate and tetrabutyl ammonium bromide as phase transfer catalysts, followed by base treatment, afford related carbamate derivatives with yields ranging from 92% to 97%.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Tert-butyl ®-(3-(1-amino-2-hydroxyethyl)phenyl)carbamate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4).

Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of nickel (Ni) or rhodium (Rh) catalysts.

Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide (NaOCH3) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Common reagents used in these reactions include di-tert-butyl dicarbonate, sodium azide, tetrabutylammonium bromide, and zinc(II) triflate. Reaction conditions often involve low temperatures and the use of organic solvents such as methylene chloride or chloroform .

Major Products Formed

The major products formed from these reactions include N-Boc-protected anilines, tetrasubstituted pyrroles, and various carbamate derivatives .

Scientific Research Applications

Tert-butyl (R)-(3-(1-amino-2-hydroxyethyl)phenyl)carbamate is a chemical compound with a molecular formula of and a molecular weight of approximately 237.29 g/mol. It possesses a unique structure that includes a tert-butyl group, an amino group, and a carbamate functional group. This compound is significant for its potential applications in medicinal chemistry and as a building block in organic synthesis.

Pharmaceutical Development

This compound serves as a potential lead compound for developing new drugs targeting viral infections or neurodegenerative diseases.

(R)-PFI-2 Analogues

Research has explored the inhibitory activity of (R)-PFI-2 analogues, revealing that the most potent analogue contains a hydroxyethyl side chain .

Enzymatic Kinetic Resolution of tert-Butyl 2-(1-Hydroxyethyl)phenylcarbamate

The enzymatic kinetic resolution of tert-butyl 2-(1-hydroxyethyl)phenylcarbamate via lipase-catalyzed transesterification reaction has been studied. Candida antarctica lipase B (CAL-B) resolves the carbamate, yielding optically pure (R)- and (S)-enantiomers with excellent enantioselectivity (E > 200) . These enantiomers can be transformed into corresponding (R)- and (S)-1-(2-aminophenyl)ethanols .

Synthesis of tert-Butyl (2-acetylphenyl)carbamate

The protection of the amine group is achieved by reacting 1-(2-aminophenyl)ethanone with tert-butyl dicarbonate . Using dichloromethane as a solvent and DMAP as an additive, tert-butyl (2-acetylphenyl)carbamate is obtained in 60% yield after 24 hours at room temperature .

Mechanism of Action

The mechanism of action of tert-butyl ®-(3-(1-amino-2-hydroxyethyl)phenyl)carbamate involves the formation of a carbamate group, which can interact with various molecular targets. The compound can undergo hydrolysis to release the active amine, which can then participate in further chemical reactions. The molecular targets and pathways involved include enzymes and receptors that are sensitive to carbamate and amine groups .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The tert-butyl carbamate group is a common motif in medicinal chemistry for its stability under basic conditions and ease of deprotection under acidic conditions. Key structural analogs include:

Key Observations :

- Polarity and Solubility: The target compound’s amino-hydroxyethyl group likely enhances polarity compared to analogs like 17a (hydroxypropan-2-yl) or 18a (lipophilic pyrimido-oxazin). This could improve aqueous solubility, critical for bioavailability.

- Steric Effects : The tert-butyl group in all compounds provides steric protection, but bulkier substituents (e.g., 36’s steroid backbone) reduce conformational flexibility and may hinder synthetic accessibility .

Chromatographic Behavior

HPLC data from reveals retention times (RT) for analogs:

| Compound ID | HPLC Purity (%) | Retention Time (min) |

|---|---|---|

| 16c | 99.34 | 9.37 |

| 16d | 97.05 | 11.98 |

| 16e | 95.07 | 10.60 |

Inference : Longer RT in 16d (11.98 min) correlates with its isopropyl substituent, suggesting increased lipophilicity. The target compound’s RT would likely fall between 9–12 min, depending on mobile-phase conditions.

Biological Activity

Tert-butyl (R)-(3-(1-amino-2-hydroxyethyl)phenyl)carbamate is a carbamate derivative notable for its unique structure, which includes a tert-butyl group, an amino group, and a hydroxyethyl substituent on a phenyl ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications.

- Molecular Formula : C13H19N2O3

- Molecular Weight : Approximately 237.29 g/mol

The compound features a tert-butoxycarbonyl (Boc) protecting group, commonly utilized in organic synthesis to protect amine functionalities during various reactions.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Its structural components suggest potential interactions with enzymes and receptors involved in key physiological processes.

2. Antioxidant Properties

Research indicates that compounds with similar structures exhibit antioxidant properties, which can mitigate oxidative stress in cells. For instance, studies have shown that related carbamates can protect neuronal cells from oxidative damage induced by agents like tert-butyl hydroperoxide (TBHP) .

3. Neuroprotective Effects

Preliminary studies suggest that this compound may offer neuroprotective benefits. The compound could activate signaling pathways such as ERK/MAPK and PI3K/Akt, which are crucial for cell survival under stress conditions .

Comparative Analysis

To understand the uniqueness of this compound, a comparison with structurally similar compounds is beneficial:

| Compound Name | Molecular Formula | Similarity | Unique Features |

|---|---|---|---|

| Tert-butyl (2-hydroxy-1-phenylethyl)carbamate | C12H17N2O3 | 0.92 | Lacks the amino group |

| Tert-butyl (1-(4-chlorophenyl)-2-hydroxyethyl)carbamate | C13H18ClN2O3 | 0.84 | Contains a chlorine substituent |

| Tert-butyl (1-(3-bromophenyl)-2-hydroxyethyl)carbamate | C13H18BrN2O3 | 0.94 | Contains a bromine substituent |

This table illustrates that the unique combination of functional groups in this compound may confer distinct biological activities compared to its analogs.

Case Studies and Research Findings

Several studies have explored the biological implications of similar carbamates:

- Neuroprotection : A study demonstrated that compounds structurally related to this compound could significantly reduce cell death in neuroblastoma cells exposed to oxidative stress, indicating potential therapeutic applications in neurodegenerative diseases .

- Enzymatic Activity : Research has shown that the kinetic resolution of related carbamates via lipase-catalyzed reactions can yield optically pure enantiomers, suggesting potential applications in drug synthesis and development .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing Tert-butyl (R)-(3-(1-amino-2-hydroxyethyl)phenyl)carbamate, and how can reaction conditions be optimized?

- Methodology : The synthesis typically involves multi-step reactions starting with tert-butyl carbamate and phenolic derivatives. Key steps include protecting group chemistry (e.g., tert-butyl for amine protection) and regioselective functionalization of the phenyl ring. Reaction optimization requires pH control (neutral to mildly basic conditions) and temperature modulation (0–25°C) to prevent side reactions like hydrolysis. Purification via recrystallization or column chromatography is critical for high yield and purity .

Q. How can the compound’s stereochemical configuration (R-enantiomer) be confirmed experimentally?

- Methodology : Chiral HPLC or polarimetry can determine enantiomeric excess. X-ray crystallography (using programs like SHELXL or ORTEP-III ) provides definitive confirmation by resolving the spatial arrangement of the hydroxyethyl and amino groups. Computational methods (e.g., density functional theory) may supplement experimental data .

Q. What analytical techniques are most reliable for characterizing this compound?

- Methodology :

- NMR Spectroscopy : H and C NMR identify functional groups (e.g., tert-butyl at δ ~1.3 ppm, carbamate carbonyl at ~155 ppm).

- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H] at m/z 250.29).

- FT-IR : Peaks at ~3350 cm (N-H stretch) and ~1700 cm (C=O stretch) validate structural motifs .

Advanced Research Questions

Q. How does the compound’s hydrolytic stability vary under acidic/basic conditions, and what strategies mitigate decomposition?

- Methodology : Kinetic studies under varying pH (e.g., 0.1 M HCl vs. NaOH) reveal susceptibility to hydrolysis at the carbamate bond. Stabilization strategies include using aprotic solvents (e.g., DMF) or low-temperature storage. Computational modeling predicts transition states for hydrolysis, guiding protective group selection .

Q. What computational tools predict the compound’s interactions with biological targets (e.g., enzymes)?

- Methodology : Molecular docking (AutoDock Vina, Schrödinger Suite) simulates binding to active sites (e.g., kinases or proteases). Parameters include Gibbs free energy (ΔG) and hydrogen-bonding patterns. Validation via in vitro assays (e.g., IC measurements) bridges computational and experimental results .

Q. How can conflicting crystallographic and spectroscopic data be resolved during structural elucidation?

- Methodology : Cross-validate data using complementary techniques:

- X-ray Crystallography : Resolves bond lengths/angles (SHELXL refinement ).

- 2D NMR (COSY, NOESY) : Confirms proton-proton proximities.

- DFT Calculations : Predicts optimized geometries for comparison with experimental data .

Q. What are the challenges in scaling up synthesis while maintaining enantiopurity?

- Methodology : Continuous flow reactors improve scalability by enhancing mixing and heat transfer. Chiral catalysts (e.g., Ru-BINAP) or enzymes (lipases) preserve stereochemistry. Process analytical technology (PAT) monitors enantiomeric excess in real time .

Q. How does the tert-butyl group influence steric hindrance in nucleophilic substitution reactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.